molecular formula C15H10N2O4 B2837837 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid CAS No. 1240503-64-3

1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B2837837
CAS No.: 1240503-64-3
M. Wt: 282.255
InChI Key: DUCYPCVLYKCPDD-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound that features a naphthalene ring fused to a pyrazole ring with two carboxylic acid groups at the 3 and 4 positions

Preparation Methods

The synthesis of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of naphthalene derivatives with pyrazole precursors under specific reaction conditions. One common method includes the use of naphthalene-2-carboxaldehyde and hydrazine derivatives, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents such as halogens, alkylating agents, and nucleophiles.

    Condensation: The carboxylic acid groups can participate in condensation reactions with alcohols or amines to form esters or amides.

Scientific Research Applications

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid has been explored for its applications in various scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are investigated for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCYPCVLYKCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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